molecular formula C16H20N4O4 B4985055 5-{4-[5-(methoxymethyl)-2-furoyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone

5-{4-[5-(methoxymethyl)-2-furoyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone

Cat. No. B4985055
M. Wt: 332.35 g/mol
InChI Key: PFKUJWDEYYCYHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{4-[5-(methoxymethyl)-2-furoyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its chemical name, MFP-3, and has been found to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of MFP-3 is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. MFP-3 has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MFP-3 has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, MFP-3 has been found to have antioxidant properties and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using MFP-3 in lab experiments is its specificity towards certain enzymes and cell types. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the main limitations of using MFP-3 is its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research on MFP-3. One area of research is the development of more efficient synthesis methods that can increase the yield of the compound. Another area of research is the exploration of its potential applications in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of MFP-3 and its potential applications in cancer treatment.

Synthesis Methods

The synthesis of MFP-3 involves a multi-step process that starts with the preparation of 5-(methoxymethyl)-2-furoic acid. This is followed by the reaction of the acid with piperazine to form 4-[5-(methoxymethyl)-2-furoyl]-1-piperazine. The final step involves the reaction of the piperazine derivative with 2-methyl-3(2H)-pyridazinone to form MFP-3. The overall yield of this synthesis method is around 40%.

Scientific Research Applications

MFP-3 has been extensively studied for its potential applications in scientific research. One of the main areas of research has been its potential as an anti-cancer agent. Studies have shown that MFP-3 can inhibit the growth of various cancer cell lines, including breast, colon, lung, and prostate cancer cells. MFP-3 has also been found to have anti-inflammatory properties and has potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

5-[4-[5-(methoxymethyl)furan-2-carbonyl]piperazin-1-yl]-2-methylpyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4/c1-18-15(21)9-12(10-17-18)19-5-7-20(8-6-19)16(22)14-4-3-13(24-14)11-23-2/h3-4,9-10H,5-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKUJWDEYYCYHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=C(C=N1)N2CCN(CC2)C(=O)C3=CC=C(O3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{4-[5-(methoxymethyl)-2-furoyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone

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